molecular formula C15H17NO2 B11722895 Ethyl 7-isopropylquinoline-3-carboxylate

Ethyl 7-isopropylquinoline-3-carboxylate

Cat. No.: B11722895
M. Wt: 243.30 g/mol
InChI Key: CRLBDOGIGPRXIO-UHFFFAOYSA-N
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Description

Ethyl 7-isopropylquinoline-3-carboxylate is a heterocyclic organic compound featuring a quinoline core substituted with an isopropyl group at position 7 and an ethyl ester at position 3. This compound is of interest in medicinal chemistry due to the quinoline scaffold’s prevalence in pharmaceuticals, particularly antibiotics and kinase inhibitors.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl 7-propan-2-ylquinoline-3-carboxylate

InChI

InChI=1S/C15H17NO2/c1-4-18-15(17)13-7-12-6-5-11(10(2)3)8-14(12)16-9-13/h5-10H,4H2,1-3H3

InChI Key

CRLBDOGIGPRXIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-isopropylquinoline-3-carboxylate typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality . The reaction is usually carried out under reflux conditions in an alcoholic solution or an organic solvent.

Industrial Production Methods

In industrial settings, the synthesis of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-isopropylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and reduced quinoline derivatives .

Scientific Research Applications

Ethyl 7-isopropylquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-isopropylquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and interfere with cellular processes, leading to its biological effects. The compound’s quinoline moiety plays a crucial role in its activity, allowing it to interact with DNA and proteins .

Comparison with Similar Compounds

Structural Features

Key structural analogs and their substituents are compared below:

Compound Name Core Structure Position 7 Substituent Position 3 Substituent Other Substituents
Ethyl 7-isopropylquinoline-3-carboxylate Quinoline Isopropyl (C₃H₇) Ethyl ester (COOEt) None
Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate Quinoline CF₃ Ethyl ester None
Ethyl 4,6-dichloroquinoline-3-carboxylate Quinoline None Ethyl ester Cl at positions 4 and 6
Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate Quinoline Cl Ethyl ester Cyclopropyl (C₃H₅) at 2, Et at 4
Ethyl 7-methyl-1-methylisoquinoline-3-carboxylate Isoquinoline CH₃ Ethyl ester CH₃ at position 1

Key Observations :

  • Quinoline vs. Isoquinoline: The nitrogen position differs (quinoline: position 1; isoquinoline: position 2), altering electronic properties and biological interactions.
  • Substituent Effects : The trifluoromethyl (CF₃) group in the analog is electron-withdrawing, while isopropyl (C₃H₇) is electron-donating, impacting reactivity and solubility.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted)
This compound ~245 (estimated) Not reported Moderate lipophilicity
Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate 269.22 Not reported High lipophilicity (CF₃)
Ethyl 4,6-dichloroquinoline-3-carboxylate ~286 (Cl₂) Not reported Low solubility (polar Cl)
Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate ~336 (Cl, cyclopropyl) Not reported Variable (cyclopropyl adds rigidity)

Key Observations :

  • Melting Points: Substituted quinolines with halogen groups (e.g., Cl, CF₃) often exhibit higher melting points due to stronger intermolecular forces.

Spectral Data (NMR)

This compound:

  • ¹H NMR : Expected signals include a triplet for the ethyl ester (δ ~1.3–1.5 ppm, CH₃), a quartet for the ester CH₂ (δ ~4.3–4.5 ppm), and a septet for the isopropyl CH (δ ~2.9–3.1 ppm).
  • ¹³C NMR: Ester carbonyl at δ ~165–168 ppm; quinoline carbons influenced by isopropyl’s electron-donating effect.

Comparison with Analogs :

  • Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate: CF₃ causes deshielding of adjacent carbons (δ ~120–125 ppm for CF₃).
  • Ethyl 7-methyl-1-methylisoquinoline-3-carboxylate: Methyl groups at δ ~2.5 ppm (¹H NMR); isoquinoline shifts differ due to nitrogen position.

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